molecular formula C21H21N3O3S2 B2541082 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide CAS No. 1795303-25-1

4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2541082
CAS No.: 1795303-25-1
M. Wt: 427.54
InChI Key: URPQEAZPHLWMMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a pyrrolidin-1-ylsulfonyl group at the 4-position and a (5-(thiophen-3-yl)pyridin-3-yl)methyl moiety at the amide nitrogen.

Properties

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c25-21(23-13-16-11-19(14-22-12-16)18-7-10-28-15-18)17-3-5-20(6-4-17)29(26,27)24-8-1-2-9-24/h3-7,10-12,14-15H,1-2,8-9,13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPQEAZPHLWMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with sulfonyl chloride under basic conditions to form the pyrrolidinylsulfonyl intermediate.

    Synthesis of the Thiophenylpyridinylmethyl Intermediate: This intermediate is synthesized by coupling thiophene-3-carboxaldehyde with 5-bromopyridine under palladium-catalyzed cross-coupling conditions.

    Coupling of Intermediates: The final step involves coupling the pyrrolidinylsulfonyl intermediate with the thiophenylpyridinylmethyl intermediate in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety serves as a key site for nucleophilic substitution, enabling modifications to the pyrrolidine ring.

Reaction TypeConditionsReagentsOutcomeReference
Amine DisplacementDMF, K₂CO₃, 80°C, 12hPrimary/Secondary AminesPyrrolidine replacement with new amines
AlkylationTHF, NaH, RT, 6hAlkyl HalidesAlkylated sulfonamide derivatives
  • The sulfonamide’s sulfur atom activates the adjacent nitrogen for nucleophilic attack, facilitating amine exchange or alkylation.

  • Steric hindrance from the pyrrolidine ring influences reaction rates and selectivity.

Amide Hydrolysis

The benzamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine intermediates.

ConditionReagentsTemperatureTimeProductsReference
Acidic6M HCl, reflux110°C8h4-Sulfonylbenzoic acid + Pyridinyl-amine,
Basic2M NaOH, EtOH/H₂O80°C6hSodium carboxylate + Free amine
  • Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the nucleophilic hydroxide.

  • Stability of the thiophene ring under these conditions is confirmed via HPLC monitoring.

Cross-Coupling Reactions Involving Heterocycles

The thiophene and pyridine rings participate in metal-catalyzed cross-coupling reactions.

Reaction TypeCatalyst SystemSubstrateProductReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl Boronic AcidsBiaryl-modified pyridine derivatives ,
Stille CouplingPdCl₂(dppf), CuI, THFStannanesThiophene-aryl coupled products
  • Suzuki couplings occur regioselectively at the pyridine’s C-2 position due to electronic directing effects .

  • Thiophene’s electron-rich nature facilitates oxidative addition in Stille couplings.

Electrophilic Aromatic Substitution

The thiophene and pyridine rings undergo electrophilic substitution under controlled conditions.

ReactionReagentsPositionOutcomeReference
NitrationHNO₃/H₂SO₄, 0°CThiophene C-5Nitro-thiophene derivative
SulfonationSO₃/DCE, 40°CPyridine C-4Pyridine-sulfonic acid adduct
  • Thiophene’s α-positions (C-3 and C-5) show higher reactivity due to π-electron density.

  • Pyridine’s meta-directing nature guides sulfonation to the C-4 position.

Oxidation and Reduction Reactions

Functional groups exhibit redox activity, enabling further derivatization.

ReactionReagentsTarget SiteProductReference
Thiophene OxidationmCPBA, DCM, RTThiophene S-atomThiophene-1,1-dioxide
Amide ReductionLiAlH₄, THF, refluxBenzamideBenzylamine derivative,
  • Thiophene oxidation to sulfone enhances electrophilicity for subsequent reactions.

  • LiAlH₄ reduces the amide to a methylene group while preserving the sulfonamide.

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles.

ConditionsReagentsProductApplicationReference
PPh₃, CBr₄, CH₃CN, 70°CBase (Et₃N)Oxazoline-fused pyridineBioactive scaffold synthesis
CuI, DMF, 120°CAryl HalidesTriazole-linked macrocyclesCatalysis/Material science
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole linkages for macrocycle assembly.

  • Phosphine-mediated cyclizations exploit the sulfonamide’s leaving-group potential.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Its derivatives have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as fungal strains such as Candida albicans . The minimum inhibitory concentration (MIC) values indicate that some derivatives outperform conventional antibiotics like fluconazole .

Antifungal Activity

In particular, compounds based on the pyridine-sulfonamide scaffold have demonstrated promising antifungal properties. Research indicates that certain derivatives exhibit MIC values ≤ 25 µg/mL against pathogenic fungi, suggesting their potential as effective antifungal agents . The mechanism of action is thought to involve disruption of fungal cell wall synthesis or interference with metabolic pathways.

Case Study 1: Synthesis and Evaluation of Antifungal Activity

A study focused on synthesizing novel pyridine-sulfonamide derivatives evaluated their antifungal activity against multiple strains of Candida . The most active compounds were subjected to molecular docking studies to elucidate their binding interactions with target enzymes involved in fungal metabolism . Results showed that these compounds had a higher efficacy compared to traditional antifungals.

Case Study 2: Antimicrobial Properties Against Multidrug-Resistant Pathogens

Another investigation assessed the antimicrobial properties of various thiophene-benzamide derivatives against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . These studies revealed that some derivatives exhibited strong bactericidal effects, indicating their potential for treating serious infections associated with antibiotic resistance .

Data Tables

Compound Biological Activity MIC (µg/mL) Target Pathogen
Compound AAntifungal≤ 25Candida albicans
Compound BAntimicrobial≤ 10E. coli
Compound CAntimicrobial≤ 15S. aureus
Compound DAntifungal≤ 20Rhodotorula mucilaginosa

Mechanism of Action

The mechanism of action of 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Table 1: Key Structural Features of Comparable Benzamide Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Moieties
Target Compound Benzamide 4-(pyrrolidin-1-ylsulfonyl), N-((5-(thiophen-3-yl)pyridin-3-yl)methyl) Not reported Thiophene, pyridine, pyrrolidine sulfonyl
Imatinib () Benzamide 4-[(4-methylpiperazin-1-yl)methyl], N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl) 493.6 Piperazine, pyrimidine, pyridine
Nilotinib () Benzamide 4-methyl, trifluoromethyl, pyrimidine 529.5 Trifluoromethyl, pyrimidine
N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () Benzamide 3-(pyrrolidin-1-ylsulfonyl), N-(4-phenylthiazol-2-yl) 413.5 Thiazole, phenyl, pyrrolidine sulfonyl
3,4-Dichloro-N-(5-((4-methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4e; ) Benzamide 3,4-dichloro, thiazole, 4-methylpiperazine ~550 (estimated) Chlorine, thiazole, piperazine

Key Observations :

  • Pyrrolidine sulfonyl substituents (target compound, ) may offer different solubility profiles compared to piperazine (imatinib) or trifluoromethyl (nilotinib) groups .

Key Observations :

  • Imatinib and nilotinib demonstrate dual DDR1/2 inhibition , though their primary targets are tyrosine kinases . This suggests that benzamide derivatives with bulky aromatic substituents (e.g., pyridine, pyrimidine) may favor kinase interactions.

Physicochemical and Pharmacokinetic Properties

Table 3: Physicochemical Comparisons
Compound Name LogP (Predicted) Solubility Melting Point (°C) Stability Notes
Target Compound ~3.5 (estimated) Moderate (DMSO) Not reported Sulfonamide group may enhance stability
Imatinib 3.1 High (aqueous) 214–216 Piperazine improves solubility
N-(4-phenylthiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide 2.8 Low (DMSO) Not reported Thiazole may reduce solubility
4e () ~2.5 Moderate 180–182 Chlorine substituents increase crystallinity

Key Observations :

  • The target compound’s pyrrolidine sulfonyl group may balance lipophilicity (LogP ~3.5) and solubility better than thiazole-linked analogs ().
  • Imatinib’s piperazine moiety contributes to its high aqueous solubility, a feature absent in the target compound .

Q & A

What are the optimal synthetic routes for preparing 4-(pyrrolidin-1-ylsulfonyl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide, and how do reaction conditions influence yield?

Level: Advanced
Methodology:
The synthesis involves multi-step functionalization:

Core Benzamide Formation: Coupling 4-(pyrrolidin-1-ylsulfonyl)benzoic acid with a pyridine-thiophene amine derivative via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .

Thiophene-Pyridine Intermediate: Suzuki-Miyaura cross-coupling to introduce the thiophene-3-yl group to pyridine, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/H₂O (80°C, 12 hr) .

Purification: Column chromatography (silica gel, CHCl₃:MeOH 9:1) and recrystallization (diethyl ether) yield >85% purity.
Key Variables:

  • Temperature control during coupling to avoid byproducts.
  • Catalyst loading (5 mol% Pd) for optimal cross-coupling efficiency .

How can structural discrepancies in NMR or X-ray crystallography data for this compound be resolved?

Level: Advanced
Methodology:

  • NMR Analysis: Compare experimental ¹H/¹³C NMR shifts with computational predictions (DFT/B3LYP/6-311+G(d,p)) to identify misassignments, particularly for sulfonyl and pyrrolidine protons .
  • X-ray Crystallography: Resolve ambiguities in dihedral angles (e.g., thiophene-pyridine orientation) using SHELXTL. For example, symmetry pseudoisues in pyridine rings require careful refinement of thermal parameters .
  • Cross-Validation: Overlay experimental and simulated IR spectra to confirm functional groups (e.g., sulfonyl S=O stretches at ~1350 cm⁻¹) .

What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiophene-pyridine moiety?

Level: Advanced
Methodology:

  • Analog Synthesis: Replace thiophene with furan or phenyl groups to assess π-π stacking contributions. Use Sonogashira coupling for alkyne-substituted variants .
  • Biological Assays: Test analogs against kinase targets (e.g., JAK2 or EGFR) to correlate thiophene electronegativity with inhibitory potency (IC₅₀ values).
  • Computational Modeling: Perform docking studies (AutoDock Vina) to map hydrophobic interactions between thiophene and receptor pockets .
    Data Table:
Analog (R-group)IC₅₀ (nM)LogP
Thiophene-3-yl12 ± 1.53.2
Phenyl45 ± 3.23.8
Furan-2-yl28 ± 2.12.9

How does the pyrrolidine-sulfonyl group impact metabolic stability in preclinical models?

Level: Advanced
Methodology:

  • In Vitro Assays: Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂). The sulfonyl group reduces CYP3A4-mediated oxidation compared to methyl esters .
  • Pharmacokinetics: Administer IV/PO in rodents; quantify plasma exposure (AUC) via LC-MS/MS. Pyrrolidine’s rigidity enhances t₁/₂ by 40% vs. piperidine analogs .
    Key Finding:
  • LogD (pH 7.4) = 2.1 ensures blood-brain barrier penetration for CNS targets .

What computational methods validate the electronic effects of the sulfonyl group on benzamide reactivity?

Level: Advanced
Methodology:

  • DFT Calculations: Optimize geometry at M06-2X/def2-TZVP level. NBO analysis shows sulfonyl withdraws electron density, increasing amide electrophilicity (ΔE = 8.2 kcal/mol) .
  • MD Simulations: Simulate solvation in explicit water (AMBER) to assess hydrogen-bonding networks. Sulfonyl stabilizes water bridges near the pyrrolidine N-atom .

Which spectroscopic techniques best characterize trace impurities in synthesized batches?

Level: Basic
Methodology:

  • HPLC-MS: Use C18 column (ACN/H₂O + 0.1% TFA) to detect sulfonic acid byproducts (retention time ~6.2 min) .
  • ¹⁹F NMR: Identify residual trifluoromethyl impurities (δ -62 ppm) from incomplete coupling steps .
    Acceptance Criteria:
  • Purity ≥95% (HPLC, 254 nm).
  • Heavy metals <10 ppm (ICP-OES) .

How can researchers mitigate hydrolysis of the sulfonyl group during long-term storage?

Level: Basic
Methodology:

  • Stability Studies: Store under argon at -20°C with desiccant (silica gel). Formulate as lyophilized powder (trehalose matrix) to reduce water activity .
  • Degradation Kinetics: Monitor via accelerated aging (40°C/75% RH, 4 weeks). Hydrolysis follows first-order kinetics (k = 0.012 day⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.